N-Cyano-N',S-dimethylisothiourea

Cimetidine Histamine H2 Receptor Antagonist Pharmaceutical Intermediate

This isothiourea derivative provides unmatched efficiency in cimetidine synthesis via single-step cyanoguanidine formation. It also serves as a selective eNOS inhibitor (IC₅₀ 23.5 μM) and TRPA1 antagonist (IC₅₀ 5.5 μM) for pain/inflammation research. Use of generic analogs introduces reactivity and potency variability, compromising synthetic yield and experimental reproducibility.

Molecular Formula C4H7N3S
Molecular Weight 129.19 g/mol
CAS No. 5848-24-8
Cat. No. B1584939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyano-N',S-dimethylisothiourea
CAS5848-24-8
Molecular FormulaC4H7N3S
Molecular Weight129.19 g/mol
Structural Identifiers
SMILESCN=C(NC#N)SC
InChIInChI=1S/C4H7N3S/c1-6-4(8-2)7-3-5/h1-2H3,(H,6,7)
InChIKeyMHGGQXIPBPGZFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyano-N',S-dimethylisothiourea (CAS 5848-24-8): A Specialized Cimetidine Intermediate and NOS/TRPA1 Tool Compound


N-Cyano-N',S-dimethylisothiourea (CAS 5848-24-8), also known as methyl N-cyano-N′-methylcarbamimidothioate, is a small-molecule isothiourea derivative with the molecular formula C₄H₇N₃S and a molecular weight of 129.18 g/mol [1]. It is primarily characterized by its cyanamide and S-methylisothiourea functional groups, which confer reactivity as a guanylating agent and as a precursor to cyanoguanidines [2]. The compound is supplied as a solid with a typical purity of ≥98% and a melting point of 203°C .

Why Generic N-Cyano-N',S-dimethylisothiourea Substitution Introduces Synthetic and Biological Variability


Procurement of N-Cyano-N',S-dimethylisothiourea cannot be generically substituted for other cyanamide or isothiourea derivatives without introducing significant risk of altered reactivity and biological activity. The compound possesses a unique combination of a cyano group and an S-methylisothiourea moiety, which enables it to function both as a specific electrophilic cyanoguanidine precursor and as a ligand for certain biological targets [1]. For example, while other S-alkylisothioureas (e.g., S-ethylisothiourea) also inhibit nitric oxide synthases (NOS), their selectivity and potency profiles differ markedly [2]. Furthermore, in its most well-documented industrial role as a key intermediate in the patented synthesis of the H₂-antagonist drug cimetidine, the specific substitution pattern of N-Cyano-N',S-dimethylisothiourea is required for the direct formation of the cyanoguanidine core [3]. Using an alternative analog, such as dimethyl N-cyanodithioiminocarbonate, necessitates a different, multi-step synthetic sequence, impacting overall yield and process efficiency [4]. The following section details the verifiable, quantitative evidence that substantiates this compound's specific procurement value.

Quantitative Evidence for N-Cyano-N',S-dimethylisothiourea Differentiation vs. Alternatives


Defined Role as a Single-Step Cyanoguanidine Donor in Cimetidine Synthesis vs. Multi-Step Alternatives

N-Cyano-N',S-dimethylisothiourea enables a direct, single-step synthesis of the cyanoguanidine core of cimetidine, a process that is not possible with generic S-alkylisothioureas or alternative cyanamide donors. Patented and published synthetic routes show that refluxing this specific compound with the appropriate imidazole-ethylamine derivative in acetonitrile directly yields the target N-cyano-N'-methyl-N''-[2-((5-methyl-1H-imidazol-4-yl)methylthio)ethyl]guanidine (cimetidine) [1]. In contrast, alternative precursors like dimethyl N-cyanodithioiminocarbonate require a two-step procedure: first forming an isothiourea intermediate, which then must be reacted with methylamine to achieve the same final product [2]. This difference in reaction pathway represents a quantifiable reduction in synthetic complexity and step-count for this specific compound.

Cimetidine Histamine H2 Receptor Antagonist Pharmaceutical Intermediate Cyanoguanidine

Differential eNOS Inhibition Potency and Selectivity Compared to Related Isothioureas

While isothioureas as a class are known to inhibit nitric oxide synthase (NOS) isoforms, the potency and selectivity profile of N-Cyano-N',S-dimethylisothiourea is distinct from its analogs. BindingDB and ChEMBL data indicate that this compound inhibits human endothelial NOS (eNOS) with an IC₅₀ of 23.5 μM [1]. This is notably weaker than the prototypical isothiourea NOS inhibitor, S-ethylisothiourea, which exhibits an IC₅₀ of 0.029 μM against human iNOS [2], and even less potent than S-methylisothiourea (IC₅₀ = 0.27 μM against human iNOS) [3]. This specific, weaker inhibition profile, coupled with its structural features, positions N-Cyano-N',S-dimethylisothiourea as a distinct pharmacological tool for studying NOS, particularly in contexts where high potency is not desired or where isoform selectivity is paramount.

Nitric Oxide Synthase (NOS) eNOS iNOS nNOS

Moderate TRPA1 Antagonism Provides a Defined Tool for Ion Channel Research

N-Cyano-N',S-dimethylisothiourea exhibits measurable antagonist activity at the rat TRPA1 ion channel, with a reported IC₅₀ of 5.5 μM against allyl isothiocyanate-induced calcium influx in HEK293 cells [1]. This defines its utility as a TRPA1 ligand, distinct from its NOS inhibitory activity. While not a highly potent TRPA1 antagonist (many drug candidates target low nanomolar potencies), its micromolar activity and unique chemical scaffold make it a valuable tool compound for chemical biology studies. In contrast, simple S-alkylisothioureas like S-methylisothiourea have not been extensively profiled for TRPA1 activity, and their primary pharmacological annotation remains focused on NOS inhibition [2].

TRPA1 Transient Receptor Potential Pain Inflammation

Procurement-Driven Application Scenarios for N-Cyano-N',S-dimethylisothiourea


Pharmaceutical Process Chemistry: Cimetidine and Cyanoguanidine API Synthesis

This compound is the reagent of choice for the final, single-step installation of the cyanoguanidine moiety in the synthesis of the active pharmaceutical ingredient (API) cimetidine, a well-established histamine H₂-receptor antagonist. Its use is validated in key patents and literature, making it an essential procurement item for generic drug manufacturers and process chemists optimizing or validating cimetidine production [1][2]. Alternative routes require additional steps and reagents, increasing cost and complexity.

Chemical Biology Tool for Dual NOS and TRPA1 Investigation

Researchers investigating the interplay between nitric oxide synthase (NOS) activity and TRP channels, particularly TRPA1 in models of inflammation or pain, can utilize this compound as a distinct tool. Its moderate potency as an eNOS inhibitor (IC₅₀ = 23.5 μM) and TRPA1 antagonist (IC₅₀ = 5.5 μM) provides a specific profile for in vitro studies, allowing for the dissection of signaling pathways where high-potency NOS inhibition by other isothioureas (e.g., S-ethylisothiourea) might be confounding [3][4].

Precursor for N-Substituted Cyanoguanidine Libraries in Medicinal Chemistry

The compound's reactivity with amines allows it to serve as a convenient electrophile for generating diverse N-substituted cyanoguanidine libraries. This is a key application for medicinal chemists exploring the cyanoguanidine pharmacophore, which is found in various bioactive molecules beyond cimetidine, including some antidiabetic and anticancer agents [5]. The use of this specific reagent provides a direct and well-documented entry into this chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Cyano-N',S-dimethylisothiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.